3-Cyclopentylacrylonitrile: A Technical Guide for Researchers
3-Cyclopentylacrylonitrile: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of 3-Cyclopentylacrylonitrile, a key intermediate in the pharmaceutical industry.
Chemical Structure and Identification
3-Cyclopentylacrylonitrile is an α,β-unsaturated nitrile. It is characterized by a cyclopentyl group attached to the β-carbon of an acrylonitrile backbone.[1] The molecule exists as a mixture of (E) and (Z) geometric isomers, with the (E)-isomer being the predominant form utilized in pharmaceutical synthesis.[1]
| Identifier | Value |
| Molecular Formula | C₈H₁₁N[2][3][4][5] |
| Molecular Weight | 121.18 g/mol [2][3][4][5] |
| IUPAC Name (E-isomer) | (2E)-3-cyclopentylprop-2-enenitrile[4][5] |
| IUPAC Name (Z-isomer) | (2Z)-3-cyclopentylprop-2-enenitrile[6] |
| Canonical SMILES | C1CCC(C1)C=CC#N[5] |
| Isomeric SMILES (E-isomer) | C1CCC(C1)/C=C/C#N[5] |
| InChI (E-isomer) | InChI=1S/C8H11N/c9-7-3-6-8-4-1-2-5-8/h3,6,8H,1-2,4-5H2/b6-3+[4] |
| InChIKey (E-isomer) | VMELXYJYSXXORF-ZZXKWVIFSA-N[4] |
| CAS Number | 591769-05-0 (for the mixture of isomers)[2][3][4][5] |
Physicochemical Properties
Experimentally determined physicochemical data for 3-Cyclopentylacrylonitrile is limited in publicly available literature. The following table summarizes predicted and available data.
| Property | Value | Source |
| Physical State | Colorless to light yellow liquid or solid | [7][8] |
| Boiling Point (Predicted) | 209.0 ± 9.0 °C at 760 mmHg | [7][9] |
| Density (Predicted) | 1.027 ± 0.06 g/cm³ | [7][8] |
| Flash Point | 79.9 °C | [9] |
| XLogP3 | 2.4 | [6] |
| Storage Temperature | 2-8°C, airtight, dry | [7][8][10] |
Synthesis of 3-Cyclopentylacrylonitrile
The most prominently cited and efficient method for synthesizing 3-Cyclopentylacrylonitrile is the Horner-Wadsworth-Emmons (HWE) reaction.[11] This reaction involves the condensation of a phosphonate ester carbanion with an aldehyde.[11]
Horner-Wadsworth-Emmons (HWE) Synthesis Protocol
This protocol details the synthesis of a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile from cyclopentanecarbaldehyde and diethyl cyanomethylphosphonate.[3][7]
Reagents:
-
Diethyl cyanomethylphosphonate (39.9 mL, 0.246 mol)
-
Potassium tert-butoxide (1.0 M solution in THF, 235 mL)
-
Cyclopentanecarbaldehyde (22.0 g, 0.224 mol)
-
Tetrahydrofuran (THF, 360 mL)
-
Diethyl ether
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A solution of diethyl cyanomethylphosphonate in THF (300 mL) is slowly added dropwise to a solution of 1.0 M potassium tert-butoxide in THF (235 mL) at 0 °C.[3][7]
-
The ice bath is removed, and the reaction mixture is allowed to warm to room temperature.[3][7]
-
A solution of cyclopentanecarbaldehyde in THF (60 mL) is added slowly and dropwise.[3][7]
-
The ice bath is removed, and the reaction is stirred at ambient temperature for 64 hours.[3][7]
-
The reaction mixture is partitioned between diethyl ether and water.[3][7]
-
The aqueous phase is extracted three times with diethyl ether, followed by two extractions with ethyl acetate.[3][7]
-
The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[3][7]
This procedure yields a mixture of (2E)- and (2Z)-3-cyclopentylacrylonitrile (approx. 89% yield), which can be used in subsequent steps without further purification.[3][7]
Caption: Horner-Wadsworth-Emmons synthesis workflow for 3-Cyclopentylacrylonitrile.
Spectroscopic Analysis
¹H NMR Spectroscopy
The ¹H NMR spectrum of the product from the HWE synthesis shows a mixture of (2E) and (2Z) isomers.
-
¹H NMR (400 MHz, CDCl₃): δ 6.69 (dd, 1H, trans olefin), 6.37 (t, 1H, cis-olefin), 5.29 (dd, 1H, trans-olefin), 5.20 (d, 1H, cis-olefin), 3.07-2.95 (m, 1H, cis-product), 2.64-2.52 (m, 1H, trans-product), 1.98-1.26 (m, 16H).[3][7]
¹³C NMR, IR, and Mass Spectrometry
Reactivity and Applications in Drug Development
3-Cyclopentylacrylonitrile is a versatile chemical intermediate, primarily valued for its role in the synthesis of kinase inhibitors.[1]
Key Applications:
-
Ruxolitinib Synthesis: It is a critical precursor in the production of Ruxolitinib, a potent inhibitor of Janus kinase (JAK) 1 and 2.[11] Ruxolitinib is used to treat myelofibrosis and polycythemia vera.[5]
-
Trasitinib Phosphate Synthesis: The compound also serves as an intermediate in the synthesis of trasitinib phosphate, another kinase inhibitor used in targeted cancer therapies.[5]
-
Organic Synthesis: The acrylonitrile functional group and the double bond allow it to participate in a variety of chemical reactions, including:
-
Nucleophilic Addition: The nitrile group can undergo nucleophilic attack.[12]
-
Electrophilic Addition: Halogens or hydrogen halides can add across the double bond.[5]
-
Hydrogenation: The double bond can be reduced to form the corresponding saturated nitrile.[5]
-
Polymerization: It can be used as a monomer in polymerization processes.[5]
-
The cyclopentyl moiety is crucial for ensuring high target selectivity and metabolic stability in the final drug products, such as Ruxolitinib.[1]
Caption: Role of 3-Cyclopentylacrylonitrile as a precursor to the JAK-STAT pathway inhibitor Ruxolitinib.
Safety and Handling
3-Cyclopentylacrylonitrile is considered a hazardous substance and should be handled with appropriate safety precautions.
| Hazard Information | Details |
| GHS Hazard Statements | H301: Toxic if swallowed.[12] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[7] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] |
| Hazard Class | IRRITANT[7] |
| Storage Class | 11 - Combustible Solids |
It is recommended to handle this compound in a well-ventilated area using personal protective equipment, including gloves and safety glasses.[13] Avoid contact with skin and eyes, and prevent inhalation of vapors.[13]
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. 3-CYCLOPENTYLACRYLONITRILE | 591769-05-0 [chemicalbook.com]
- 4. (2E)-3-Cyclopentylprop-2-enenitrile | C8H11N | CID 21427952 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy 3-Cyclopentylacrylonitrile | 591769-05-0 [smolecule.com]
- 6. (Z)-3-Cyclopentylacrylonitrile | C8H11N | CID 11499209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-CYCLOPENTYLACRYLONITRILE CAS#: 591769-05-0 [m.chemicalbook.com]
- 8. 3-CYCLOPENTYLACRYLONITRILE [myskinrecipes.com]
- 9. 3-Cyclopentylacrylonitrile, CAS No. 591769-05-0 - iChemical [ichemical.com]
- 10. 591769-05-0|3-Cyclopentylacrylonitrile|BLD Pharm [bldpharm.com]
- 11. PathWhiz [pathbank.org]
- 12. 3-Cyclopentylacrylonitrile | 1236033-37-6 | Benchchem [benchchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]


